

Solubility of Phenyl(2,4,5-trimethylphenyl)methanone in common solvents

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Compound of Interest

Compound Name: Phenyl(2,4,5-trimethylphenyl)methanone

Cat. No.: B1590786

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An In-depth Technical Guide to Determining the Solubility of **Phenyl(2,4,5-trimethylphenyl)methanone** in Common Laboratory Solvents

This guide provides a comprehensive framework for determining the solubility of **phenyl(2,4,5-trimethylphenyl)methanone** (2,4,5-trimethylbenzophenone) in a range of common laboratory solvents. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development who require accurate and reliable solubility data for this compound.

Introduction: The Significance of Solubility in Scientific Research

Phenyl(2,4,5-trimethylphenyl)methanone, with the molecular formula $C_{16}H_{16}O$, is a ketone that serves as a building block in organic synthesis.[1][2] Understanding its solubility is crucial for a variety of applications, including reaction chemistry, formulation development, and purification processes. The principle of "like dissolves like" suggests that this largely non-polar compound will exhibit greater solubility in non-polar organic solvents.[3][4] However, empirical determination is necessary for precise quantification.

This document outlines a robust experimental protocol for determining the solubility of **phenyl(2,4,5-trimethylphenyl)methanone** using the gravimetric method, a reliable and accessible technique for generating precise solubility data.[5][6][7]

Physicochemical Properties of Phenyl(2,4,5-trimethylphenyl)methanone

A foundational understanding of the compound's physical and chemical properties is essential for designing and interpreting solubility experiments.

Property	Value	Source
CAS Number	52890-52-5	[1]
Molecular Formula	C ₁₆ H ₁₆ O	[2]
Molecular Weight	224.30 g/mol	[2]
Physical State	Liquid (at 20°C)	
Boiling Point	328 °C	
Specific Gravity	1.06 (20/20)	
Refractive Index	1.59	

Health and Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for **phenyl(2,4,5-trimethylphenyl)methanone** and all solvents to be used.

General Handling Guidelines:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of vapors and direct contact with skin and eyes.
- In case of accidental exposure, follow the first-aid measures outlined in the SDS.

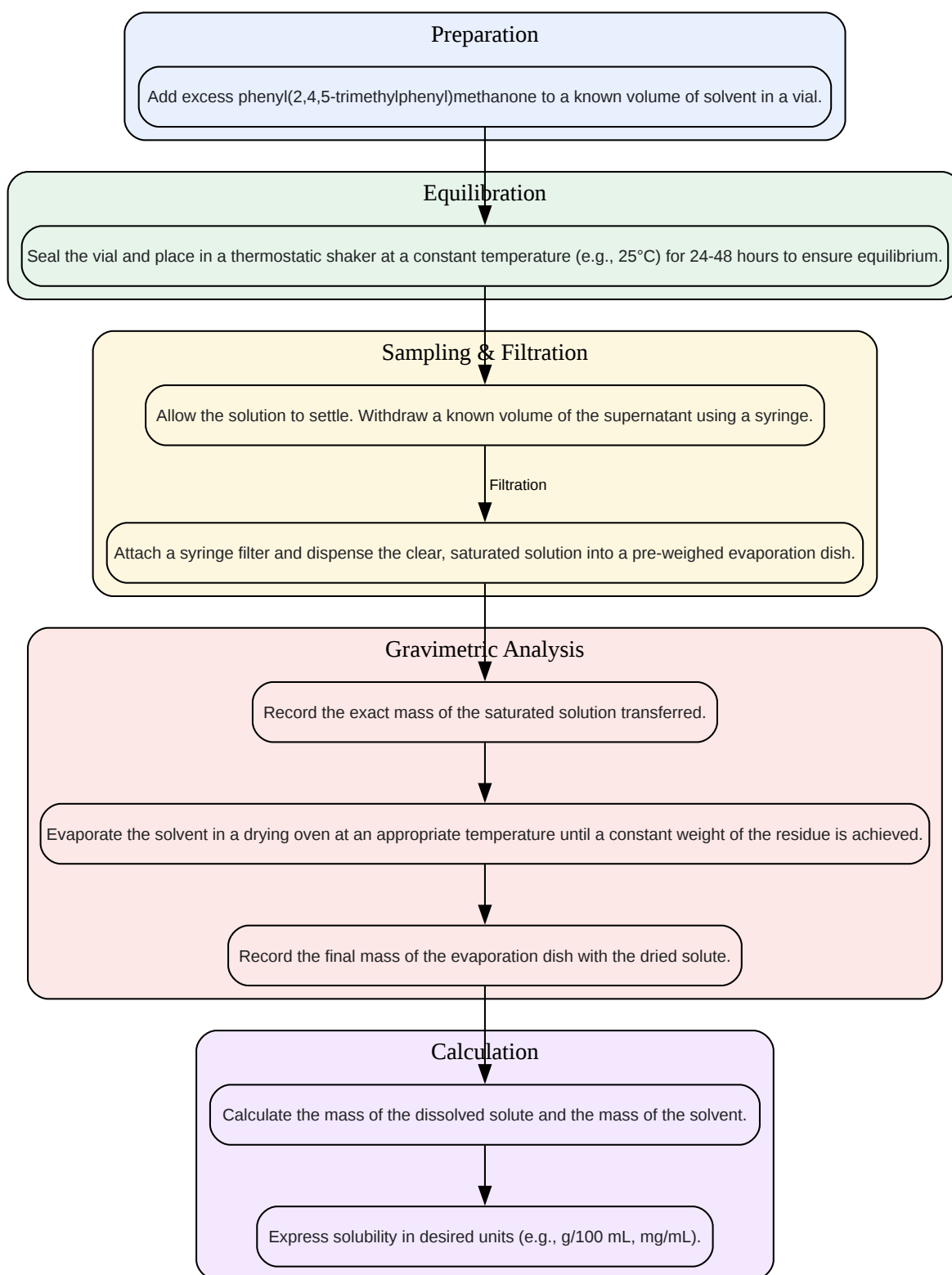
Experimental Protocol: Gravimetric Determination of Solubility

The following protocol provides a step-by-step method for determining the solubility of **phenyl(2,4,5-trimethylphenyl)methanone** in various solvents. The gravimetric method is based on the principle of determining the mass of the solute that dissolves in a known mass or volume of a solvent to form a saturated solution.^{[5][6]}

Materials and Equipment

- **Phenyl(2,4,5-trimethylphenyl)methanone** (>95% purity)
- Selected solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water)
- Analytical balance (readable to ± 0.0001 g)
- Vials with screw caps (e.g., 20 mL scintillation vials)
- Thermostatic shaker or water bath
- Syringe filters (0.45 μm , solvent-compatible)
- Syringes
- Pre-weighed evaporation dishes or watch glasses
- Drying oven
- Pipettes and graduated cylinders

Experimental Workflow Diagram



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Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **phenyl(2,4,5-trimethylphenyl)methanone** to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. The presence of undissolved solute is necessary to ensure saturation.[\[5\]](#)[\[6\]](#)
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Allow the mixture to equilibrate for 24 to 48 hours. This extended period ensures that the solution reaches a state of thermodynamic equilibrium, which is critical for accurate solubility measurement.[\[3\]](#)
- Sampling and Filtration:
 - Carefully remove the vial from the shaker and allow any undissolved solid to settle.
 - Using a syringe, draw a specific volume (e.g., 5 mL) of the clear supernatant. Avoid disturbing the solid at the bottom.
 - Attach a 0.45 µm syringe filter to the syringe. This step is crucial to remove any undissolved microparticles, ensuring that only the dissolved solute is measured.
 - Dispense the filtered, saturated solution into a pre-weighed and labeled evaporation dish.
- Gravimetric Analysis:
 - Immediately weigh the evaporation dish containing the saturated solution to determine the total mass of the solution transferred.
 - Place the dish in a drying oven set to a temperature that will facilitate solvent evaporation without decomposing the solute (e.g., 60-80 °C).

- Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating complete removal of the solvent.^[5]

Data Calculation

The solubility can be calculated as follows:

- Mass of dissolved solute = (Mass of dish + dried solute) - (Mass of empty dish)
- Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solute)
- Solubility (g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100
- Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of solution transferred in mL)

Expected Solubility Profile and Data Presentation

Based on the non-polar nature of **phenyl(2,4,5-trimethylphenyl)methanone**, a higher solubility is anticipated in non-polar, aprotic solvents, and lower solubility in polar, protic solvents like water. The following table illustrates how the experimentally determined solubility data should be presented.

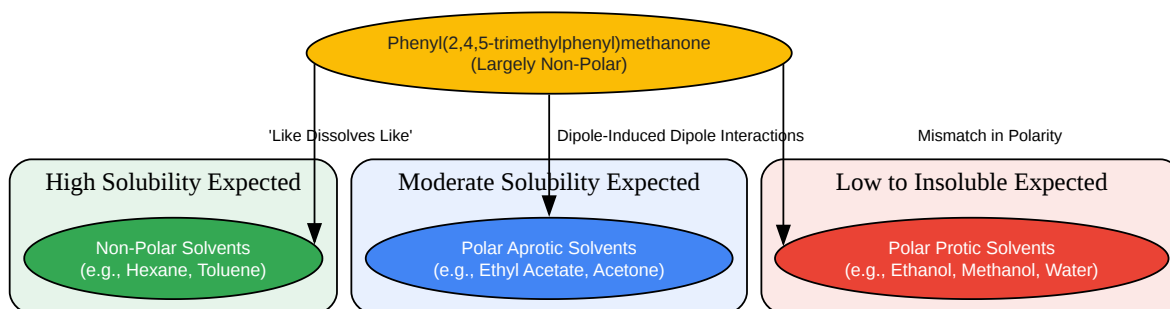
Table 1: Hypothetical Solubility of **Phenyl(2,4,5-trimethylphenyl)methanone** in Common Solvents at 25°C

Solvent	Solvent Type	Relative Polarity	Expected Solubility (g/100 mL)
Hexane	Non-polar, Aprotic	0.009	> 50
Toluene	Non-polar, Aprotic	0.099	> 50
Ethyl Acetate	Polar, Aprotic	0.228	20 - 40
Acetone	Polar, Aprotic	0.355	10 - 20
Ethanol	Polar, Protic	0.654	1 - 5
Methanol	Polar, Protic	0.762	< 1
Water	Polar, Protic	1.000	< 0.1 (Practically Insoluble)

Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Logical Framework for Solvent Selection

The choice of solvents for solubility screening should be guided by their polarity and chemical properties to cover a broad spectrum of potential interactions.



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